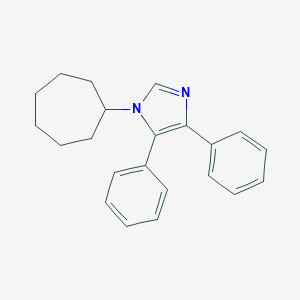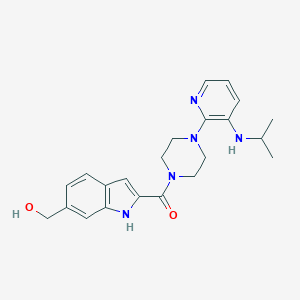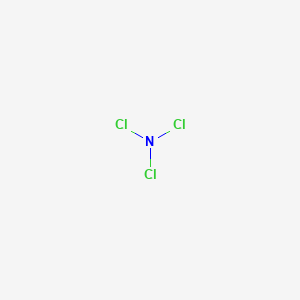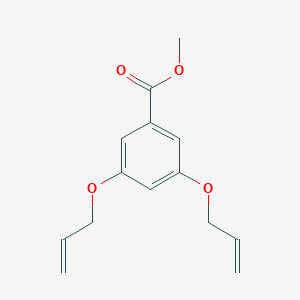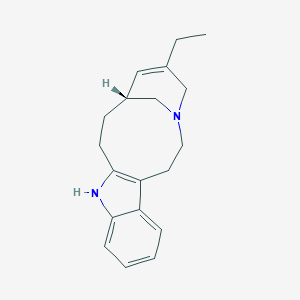
Cleavamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cleavamine is a natural product that was first isolated from the plant Stephania cleavlandii. It is a member of the aporphine alkaloid family and has been found to exhibit a wide range of biological activities. Cleavamine has been the subject of several scientific studies, and its potential applications in various fields have been explored.
Mecanismo De Acción
The mechanism of action of cleavamine is not fully understood. However, studies have shown that it interacts with various cellular pathways, including the MAPK/ERK and PI3K/Akt signaling pathways. Cleavamine has also been found to inhibit the activity of certain enzymes, including topoisomerase II and telomerase.
Efectos Bioquímicos Y Fisiológicos
Cleavamine has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Cleavamine has also been found to inhibit viral replication and reduce inflammation. In addition, it has been shown to modulate the immune system and enhance the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using cleavamine in lab experiments is its wide range of biological activities. It has been found to exhibit anticancer, antiviral, and antibacterial properties, making it a promising candidate for various scientific research applications. However, one of the limitations of using cleavamine in lab experiments is its availability. Cleavamine is a natural product, and its isolation and purification can be challenging.
Direcciones Futuras
There are several future directions for the study of cleavamine. One direction is the exploration of its potential in treating various diseases, including cancer, viral infections, and autoimmune disorders. Researchers can also explore the use of cleavamine in combination with other drugs to enhance its efficacy. Another direction is the development of more efficient methods of synthesis to increase the availability of cleavamine for scientific research.
Conclusion
Cleavamine is a promising natural product that exhibits a wide range of biological activities. Its potential applications in various scientific research fields have been explored, and its mechanism of action and biochemical and physiological effects have been studied. Although there are limitations to using cleavamine in lab experiments, its potential in treating various diseases and its wide range of biological activities make it a promising candidate for further exploration.
Métodos De Síntesis
Cleavamine can be synthesized using a variety of methods. One of the most common methods is the reduction of the corresponding nitro compound. Another method involves the use of palladium-catalyzed coupling reactions. The synthesis of cleavamine has been the subject of several studies, and researchers continue to explore new and more efficient methods of synthesis.
Aplicaciones Científicas De Investigación
Cleavamine has been found to exhibit a wide range of biological activities, making it a promising candidate for various scientific research applications. It has been shown to have anticancer, antiviral, and antibacterial properties. Cleavamine has also been found to have anti-inflammatory and immunomodulatory effects. Researchers have explored the potential of cleavamine in treating various diseases, including cancer, viral infections, and autoimmune disorders.
Propiedades
Número CAS |
1674-01-7 |
|---|---|
Nombre del producto |
Cleavamine |
Fórmula molecular |
C19H24N2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene |
InChI |
InChI=1S/C19H24N2/c1-2-14-11-15-7-8-19-17(9-10-21(12-14)13-15)16-5-3-4-6-18(16)20-19/h3-6,11,15,20H,2,7-10,12-13H2,1H3/t15-/m1/s1 |
Clave InChI |
GWRGHAJVUZLGHL-OAHLLOKOSA-N |
SMILES isomérico |
CCC1=C[C@H]2CCC3=C(CCN(C2)C1)C4=CC=CC=C4N3 |
SMILES |
CCC1=CC2CCC3=C(CCN(C2)C1)C4=CC=CC=C4N3 |
SMILES canónico |
CCC1=CC2CCC3=C(CCN(C2)C1)C4=CC=CC=C4N3 |
Sinónimos |
cleavamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



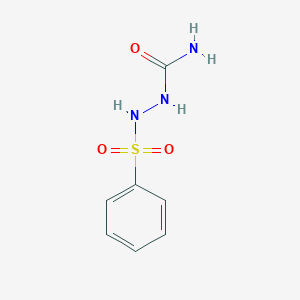
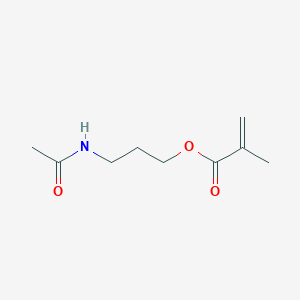
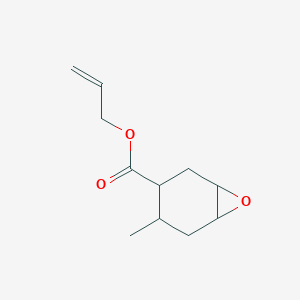

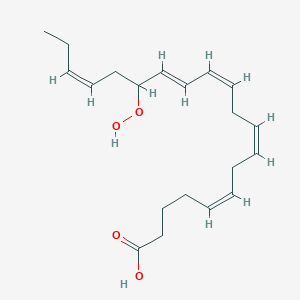
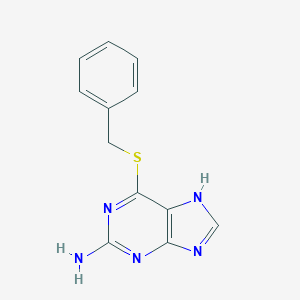
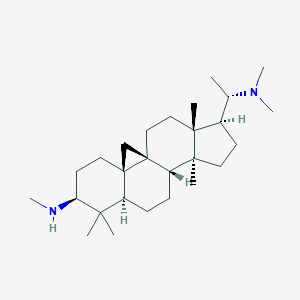
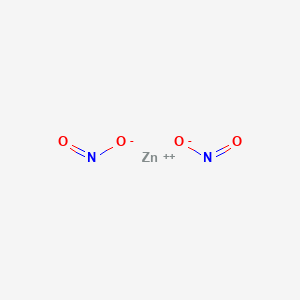
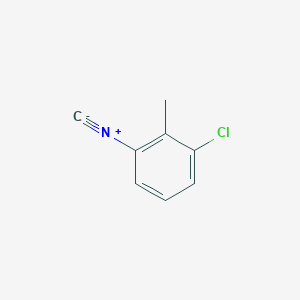
![disodium 5-bromo-2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B158723.png)
